molecular formula C10H15ClN2O B194664 Glycinexylidide CAS No. 18865-38-8

Glycinexylidide

カタログ番号: B194664
CAS番号: 18865-38-8
分子量: 178.23 g/mol
InChIキー: IXYVBZOSGGJWCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycinexylidide (GX), chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₄N₂O, MW 178.23), is a pharmacologically active metabolite of lidocaine, a widely used amino-amide local anesthetic and antiarrhythmic agent . It is formed via sequential N-deethylation of lidocaine in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP3A4 . GX exhibits approximately 26% of lidocaine’s antiarrhythmic activity in animal models but has a significantly longer elimination half-life (~10 hours vs. 1.5 hours for lidocaine), which raises clinical considerations for toxicity during prolonged infusions . Its deuterated analog, this compound-d6, is utilized in pharmacokinetic and metabolic studies due to its stable isotope labeling, enabling precise tracking of drug pathways .

準備方法

Synthetic Routes and Reaction Conditions

Glycinexylidide is primarily synthesized through the oxidative deethylation of Lidocaine. The process involves the removal of ethyl groups from Lidocaine, resulting in the formation of this compound. This reaction is typically mediated by the enzyme cytochrome P450 1A2 (CYP1A2) in the liver .

Industrial Production Methods

In industrial settings, the production of this compound involves high-performance liquid chromatography combined with electrospray ionization mass spectrometry for the quantification and purification of the compound. The sample preparation includes a liquid–liquid extraction with methyl tert-butyl ether after the addition of sodium hydroxide .

化学反応の分析

Types of Reactions

Glycinexylidide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Pharmacological Properties

Glycinexylidide exhibits distinct pharmacological characteristics that influence its clinical applications:

  • Metabolism : this compound is primarily formed from monoethylthis compound, another metabolite of lidocaine. It has a longer half-life than lidocaine, leading to its accumulation in patients with renal impairment .
  • Antiarrhythmic Activity : Although this compound has about 26% of the antiarrhythmic activity of lidocaine, it is less potent and contributes to the overall pharmacological effects observed with lidocaine administration .
  • CNS Effects : At plasma concentrations similar to those found in clinical settings, this compound can adversely affect mental performance, indicating a need for careful monitoring during treatment .

Clinical Applications

This compound's applications can be categorized into several areas:

Pain Management

  • Intravenous Lidocaine Therapy : this compound is involved in the analgesic effects observed with intravenous lidocaine administration for acute and chronic pain management. Studies have shown that intravenous lidocaine can reduce pain scores and opioid requirements in postoperative patients .
  • Neuropathic Pain : The metabolite has been noted for its potential benefits in managing neuropathic pain by modulating neuronal excitability and reducing central sensitization .

Antiarrhythmic Use

  • This compound's role as an antiarrhythmic agent is particularly relevant in patients experiencing ventricular arrhythmias. Its presence helps sustain the therapeutic effects of lidocaine, especially in cases where lidocaine levels may fluctuate .

Toxicity Monitoring

  • In clinical settings, monitoring this compound levels can be crucial for preventing CNS toxicity associated with lidocaine therapy. Elevated levels may indicate an increased risk of adverse effects, particularly in patients with renal dysfunction .

Case Studies

Several case studies highlight the implications of this compound in clinical practice:

  • Cardiac Arrest Following Liposuction : A notable case involved a patient who experienced cardiac arrest after receiving high doses of lidocaine during a liposuction procedure. The incident underscored the importance of monitoring both lidocaine and its metabolites, including this compound, to prevent toxicity .
  • Postoperative Recovery : In another study involving patients undergoing cholecystectomy, those treated with intravenous lidocaine showed improved recovery metrics. The presence of this compound contributed to the observed analgesic effects and reduced reliance on opioids .

Summary Table of Clinical Applications

Application AreaDescriptionClinical Evidence
Pain ManagementReduces pain scores and opioid usageSignificant reduction in pain post-surgery
Antiarrhythmic UseSupports antiarrhythmic properties of lidocaineEffective in managing ventricular arrhythmias
Toxicity MonitoringIndicates potential CNS toxicity riskElevated levels linked to adverse effects

作用機序

Glycinexylidide exerts its effects primarily by inhibiting sodium channels, which are crucial for the conduction of nerve impulses. By blocking these channels, it prevents the transmission of pain signals, thereby providing local anesthesia. Additionally, it has been shown to inhibit glycine transporter 1 (GlyT1), which may contribute to its analgesic effects .

類似化合物との比較

Structural and Pharmacokinetic Differences

Compound Structure Similarity Molecular Weight Log Partition Coefficient (Lipid Solubility) Half-Life (Hours) Primary Use
Glycinexylidide N/A 178.23 0.41 ± 0.09 10.0 Lidocaine metabolite; research biomarker
Lidocaine Parent compound 234.34 2.39 ± 0.10 1.5 Local anesthesia, antiarrhythmic
Monoethylthis compound (MEGX) Intermediate metabolite 206.29 1.32 ± 0.09 2.0–3.0 Lidocaine metabolite; hepatic function marker
Bupivacaine Moderate 288.43 3.50 (estimated) 2.0–3.5 Long-acting local anesthetic
Mexiletine Moderate 179.24 1.80 (estimated) 10–12 Oral antiarrhythmic
Lactoxylidide Low N/A N/A N/A Antiarrhythmic with unique metabolism

Key Findings :

  • Lipid Solubility : Lidocaine > MEGX > this compound. Higher lipid solubility correlates with faster tissue penetration and pH-dependent recovery kinetics .
  • Half-Life : this compound’s prolonged half-life increases accumulation risk during prolonged lidocaine infusions, unlike lidocaine or MEGX .

Pharmacodynamic and Metabolic Profiles

Antiarrhythmic Activity

  • This compound: 26% potency of lidocaine in animal models .
  • MEGX: Comparable but less potent than lidocaine; contributes to CNS toxicity .
  • Mexiletine: Oral bioavailability with similar sodium channel-blocking effects but distinct clinical applications (e.g., chronic arrhythmia management) .

Metabolism

  • This compound: Further metabolized to 2,6-xylidine (unknown activity) and excreted renally (~50% unchanged) .
  • Lidocaine : Primarily metabolized to MEGX and GX via CYP1A2/3A4 .
  • Bupivacaine : Metabolized by CYP3A4 to pipecolylxylidine, associated with cardiotoxicity .

Clinical Implications and Toxicity

  • This compound :
    • Accumulates in hepatic impairment; plasma levels correlate with liver function .
    • Prolonged infusions (>24 hours) may cause cognitive impairment (e.g., mental performance decline) .
    • Crosses the placenta, with fetal/maternal plasma ratios of 1.03 .
  • MEGX : Used as a dynamic liver function test due to rapid hepatic clearance .
  • Bupivacaine : Higher cardiotoxicity risk compared to lidocaine and its metabolites .

生物活性

Glycinexylidide (GX) is a significant metabolite of the local anesthetic lidocaine, known for its pharmacological activity and clinical implications. Understanding the biological activity of GX is crucial for evaluating its therapeutic potential and safety profile, particularly in patients receiving lidocaine infusions.

Pharmacological Properties

This compound exhibits notable pharmacological properties, which can be summarized as follows:

  • Antiarrhythmic Activity : GX has been shown to possess approximately 26% of the antiarrhythmic activity of lidocaine in animal models, indicating its potential role in managing cardiac arrhythmias .
  • Neurotoxicity : Research indicates that GX may adversely affect mental performance at plasma concentrations similar to those found in patients treated with lidocaine. This raises concerns regarding its neurotoxic effects, especially in prolonged treatments .
  • Metabolism and Excretion : About 50% of an administered dose of GX is excreted unchanged in urine, with approximately 15% appearing as conjugates of xylidine and p-hydroxyxylidine. The remainder's fate remains less understood, but it suggests a significant metabolic pathway .

This compound acts primarily through interactions with voltage-gated sodium channels (VGSCs). It inhibits these channels, similar to lidocaine, which contributes to its anesthetic and antiarrhythmic effects. However, the required concentrations for effective inhibition are higher than those needed for lidocaine, which may limit its clinical use .

Comparative Pharmacokinetics

Comparative studies on the pharmacokinetics of lidocaine and its metabolites reveal important insights into GX's behavior in the body:

Parameter Lidocaine This compound
Half-life1.5 hours10 hours
Plasma clearanceHigherLower
Volume of distributionSimilarSimilar

This table illustrates that while GX shares a similar volume of distribution with lidocaine, its prolonged half-life and lower clearance may lead to accumulation in patients receiving extended lidocaine therapy .

Clinical Case Studies

Several case studies have documented the presence and effects of this compound in patients treated with intravenous lidocaine:

  • Case Study 1 : A set of eight patients undergoing lidocaine infusion showed detectable levels of GX in urine samples. The concentration ranged significantly among individuals, highlighting variability in metabolism and potential side effects related to GX accumulation .
  • Case Study 2 : In a study assessing the cognitive effects of lidocaine and its metabolites, subjects exhibited impaired mental performance correlating with plasma levels of GX. This suggests that monitoring GX levels may be critical in preventing adverse cognitive outcomes during treatment .

Research Findings

Recent research has focused on elucidating the biological activity and implications of this compound:

  • A study published in MDPI reviewed the multifaceted effects of lidocaine, emphasizing the role of its metabolites like GX in both therapeutic efficacy and toxicity profiles .
  • Another investigation highlighted that hepatic cytochrome P450 enzymes are involved in the metabolism of lidocaine to this compound, suggesting that genetic variations in these enzymes could influence individual responses to lidocaine therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of glycinexylidide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). For this compound, a Schiff base intermediate method is commonly employed. To validate purity, combine techniques like HPLC (using a C18 column with mobile phase pH 7.4) and mass spectrometry . Reproducibility requires detailed documentation of stoichiometric ratios and purification steps (e.g., recrystallization solvents). Pre-trial experiments to identify optimal conditions are critical .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

TechniqueParametersUtility
NMR 1^1H/13^13C in DMSO-d6Confirms structural integrity and detects impurities ≥0.1%
HPLC Reverse-phase, UV detection at 254 nmQuantifies purity and monitors degradation products
FT-IR KBr pellet, 400–4000 cm1^{-1}Validates functional groups (e.g., amide bonds)
Cross-validation using multiple techniques minimizes instrumental bias .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

  • Methodological Answer : Accelerated stability testing in buffers (pH 2–9) at 37°C simulates gastrointestinal and systemic environments. Use LC-MS to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf-life. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Advanced Research Questions

Q. How can conflicting pharmacological data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables. For example:

  • Feasibility : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding assays) .
  • Data Contradictions : Use meta-analysis to compare IC50_{50} values across studies, adjusting for batch variability in compound purity .
  • Mechanistic Clarity : Employ knock-out models or siRNA silencing to confirm target specificity .

Q. What strategies are effective for investigating this compound’s enantiomeric effects in metabolic pathways?

  • Methodological Answer : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and compare pharmacokinetic profiles in vitro (microsomal assays) and in vivo (rodent models). Use isotopically labeled analogs (e.g., [2H6]-glycinexylidide) to trace metabolic byproducts via UPLC-QTOF-MS .

Q. How can in silico modeling improve the prediction of this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina to model ligand-enzyme binding affinities, focusing on CYP3A4 and CYP2D6 isoforms.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.

Validation : Correlate computational results with in vitro inhibition assays (human liver microsomes) .

Q. Handling Data Discrepancies

Q. What statistical approaches are recommended for reconciling variability in this compound’s cytotoxicity data?

  • Methodological Answer : Apply mixed-effects models to account for inter-lab variability. Use ANOVA with post-hoc Tukey tests to identify outliers in IC50_{50} datasets. Sensitivity analysis (Monte Carlo simulations) quantifies uncertainty in dose-response curves .

特性

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVBZOSGGJWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876064
Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00000637 [mmHg]
Record name Glycinexylidide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2171
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18865-38-8
Record name Glycine xylidide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18865-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycinexylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycinexylidide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCINEXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D932W316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
Glycinexylidide
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
Glycinexylidide
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
Glycinexylidide
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
Glycinexylidide
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
Glycinexylidide
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
1-Dimethoxyphosphoryl-4-phenylbut-3-en-2-one
Glycinexylidide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。